
Magnesium, bromo-4-pyridinyl-
Overview
Description
However, structurally related bromo-substituted pyridinyl compounds are well-studied, enabling comparative analysis. This article focuses on two such analogs:
- 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17) and 4-(4-Bromo-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 18) from .
- 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine from .
These compounds share bromo-pyridinyl or pyrazolyl motifs but differ in substituents and functional groups, providing a basis for comparative evaluation of structural, physical, and spectroscopic properties.
Preparation Methods
Bromine–Magnesium Exchange Method
Reaction Mechanism and Conditions
The bromine–magnesium exchange protocol involves treating 4-bromopyridine with isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at room temperature . This method capitalizes on the equilibrium between the Grignard reagent and the aryl bromide, favoring the formation of 4-pyridylmagnesium chloride (which subsequently reacts with bromide salts to yield 4-pyridylmagnesium bromide). Key advantages include operational simplicity and compatibility with diverse electrophiles.
Optimization Studies
Trécourt et al. systematically evaluated solvents, Grignard reagents, and reaction times. THF outperformed alternatives like diethyl ether or dioxane due to its superior solvation of magnesium intermediates. Using iPrMgCl instead of bulkier reagents (e.g., tBuMgCl) minimized side reactions, achieving >90% conversion in 1–2 hours . Gas chromatography confirmed the absence of byproducts like bipyridines, which commonly arise from homocoupling.
Electrophilic Quenching and Yields
The 4-pyridylmagnesium intermediate reacts with electrophiles to form substituted pyridines. For example:
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Benzaldehyde yields α-phenyl-4-pyridinemethanol in 64% isolated yield .
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Diphenyl disulfide affords 4-pyridyl phenyl sulfide at 45% yield .
Table 1: Representative Electrophilic Trapping Results
Electrophile | Product | Yield (%) |
---|---|---|
PhCHO | α-Phenyl-4-pyridinemethanol | 64 |
PhSSPh | 4-Pyridyl phenyl sulfide | 45 |
I₂ | 4-Iodopyridine | 51 |
Alkyl Magnesium Lithium-Mediated Synthesis
Patent-Based Methodology
A 2024 Chinese patent details an alternative route using 4-bromopyridine hydrochloride and alkyl magnesium lithium reagents (e.g., i-PrMgCl-LiCl). This method circumvents challenges associated with free 4-bromopyridine’s instability and polymerization tendencies.
Stepwise Procedure
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Dissociation : 4-Bromopyridine hydrochloride is treated with potassium hydroxide in cyclopentyl methyl ether (CPME) to liberate free 4-bromopyridine.
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Grignard Formation : At −20°C to −10°C, i-PrBu₂MgLi (generated from BuLi and i-PrMgCl) induces bromine–magnesium exchange.
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Borylation : Addition of ClB(NMe₂)₂ followed by hydrolysis yields pyridine-4-boric acid precursors .
Yield and Scalability
This method achieves 83.2% product content after derivatization, with scalability demonstrated at 0.1 mol scale . The use of CPME enhances reaction control, minimizing ether peroxidation risks associated with THF.
Table 2: Key Parameters for Alkyl Magnesium Lithium Method
Comparative Analysis of Preparation Methods
Reaction Efficiency
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Bromine–Magnesium Exchange : Higher yields for simple electrophiles (e.g., 64–92% ) but requires anhydrous THF and strict temperature control.
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Alkyl Magnesium Lithium Method : Superior for air-sensitive substrates due to CPME’s low polarity, though yields are marginally lower .
Practical Considerations
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Cost : iPrMgCl is commercially available, whereas alkyl magnesium lithium reagents require in situ preparation .
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Safety : CPME offers a higher boiling point (106°C) than THF (66°C), reducing flammability risks .
Challenges and Optimizations
Moisture Sensitivity
Both methods demand rigorous exclusion of moisture. Trécourt et al. used drying tubes packed with Drierite, while the patent employed potassium hydroxide-dried solvents.
Regioselectivity in Polybrominated Pyridines
For dibromopyridines (e.g., 3,5-dibromopyridine), bromine–magnesium exchange occurs selectively at the less electron-deficient position . This selectivity is attributed to conjugation effects between the pyridine nitrogen and bromine substituents.
Chemical Reactions Analysis
Magnesium, bromo-4-pyridinyl- undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the pyridinyl group.
Reduction Reactions: Reduction with strong reducing agents can lead to the formation of other derivatives.
Common Reagents and Conditions: Reactions often occur in the presence of other organic or inorganic compounds, such as alkyl halides, aldehydes, or ketones.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications in Organic Synthesis
Magnesium, bromo-4-pyridinyl- serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the formation of carbon-carbon bonds, which are essential for constructing various organic frameworks.
Key Reactions
- Grignard Reagent Formation : As a Grignard reagent, it can react with carbonyl compounds to form alcohols.
- Nucleophilic Substitution : The presence of the bromine atom facilitates nucleophilic attack on electrophiles.
- Reduction Reactions : It can undergo reduction with strong reducing agents to yield other derivatives.
Catalytic Applications
In catalysis, magnesium, bromo-4-pyridinyl- can act as a catalyst or ligand in several reactions:
- Cross-Coupling Reactions : It has been utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds.
- Hydromagnesiation : Recent studies have shown its potential in iron-catalyzed hydromagnesiation of styrene derivatives, leading to the generation of benzylic Grignard reagents .
Medicinal Chemistry
The compound is under investigation for its potential pharmaceutical applications. Its structural features may provide insights into interactions with biological targets:
- Antimicrobial Activity : Research indicates that similar brominated pyridine derivatives exhibit significant antimicrobial effects.
- Anticancer Potential : Compounds containing pyridine rings have shown promise in anticancer studies due to their ability to inhibit cancer cell proliferation.
Data Tables
- Halogen-Magnesium Exchange Reactions :
-
Functionalization of Organomagnesium Compounds :
- Research highlighted the versatility of magnesium, bromo-4-pyridinyl-, where it was shown to participate in diverse functionalizations leading to highly complex organic molecules. The unique substitution pattern on the pyridine ring influenced its reactivity and pathways available for chemical transformations .
- Pharmacological Studies :
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific use. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Compounds 17 and 18 are structurally complex, featuring sulfonamide and indole moieties, whereas the SDS compound is a simpler di-brominated pyridine.
- The methoxy group in Compound 18 increases molecular weight compared to the chloro-substituted Compound 15.
Physical Properties
Property | Compound 17 | Compound 18 | 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine |
---|---|---|---|
Melting Point | 129–130°C | 160–161°C | Not reported |
Synthesis Yield | 82.4% | 84.3% | Not applicable |
Key Observations :
- The higher melting point of Compound 18 (160–161°C vs. 129–130°C) likely stems from the methoxy group enhancing crystallinity compared to the chloro substituent in Compound 17 .
- Both Compounds 17 and 18 exhibit high synthetic yields (>80%), suggesting robust synthetic routes for bromo-pyrazolyl sulfonamides.
Spectroscopic Data
Infrared (IR) Spectroscopy :
- Compound 17/18 : Strong absorption at ~1670 cm⁻¹ (C=O stretch), 1163–1315 cm⁻¹ (SO₂ symmetric/asymmetric stretches), and 3068–3385 cm⁻¹ (N-H stretches) .
¹H-NMR (Compound 17) :
- δ 1.16 (6H, 2 CH₃), 2.27–2.47 (CH₂), 7.56–8.10 (ArH), and 11.06 ppm (NH) .
- The SDS compound’s NMR would likely show peaks for methyl (δ ~2.5) and bromomethyl groups (δ ~3.5–4.5).
Key Observations :
- Sulfonamide and carbonyl functionalities dominate the IR profiles of Compounds 17/18, while the SDS compound’s spectrum would emphasize halogen-related vibrations.
Key Observations :
- The SDS compound requires stringent handling due to reactive bromine atoms, whereas safety data for Compounds 17/18 are absent in the literature provided .
Biological Activity
Magnesium, bromo-4-pyridinyl- is an organomagnesium compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and organic synthesis. This article explores the compound's biological activity, synthesis methods, and applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
Magnesium, bromo-4-pyridinyl- has the molecular formula CHBrMgN and features a magnesium atom bonded to a bromo-substituted pyridine ring. This specific substitution pattern influences its reactivity and potential applications in various chemical reactions.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Magnesium, bromo-4-pyridinyl- | CHBrMgN | Contains a bromo-substituted pyridine ring |
4-Methyl-2-pyridylmagnesium bromide | CHBrMgN | Methyl group enhances reactivity |
Magnesium, bromo(2,6-dimethyl-3-pyridinyl)- | CHBrMgN | Dimethyl substitution affects steric hindrance |
Pyridin-4-ylmagnesium bromide | CHBrMgN | Similar structure but lacks additional substituents |
Synthesis Methods
The synthesis of magnesium, bromo-4-pyridinyl- can be achieved through several methods, including:
- Grignard Reaction : This method involves the reaction of 4-bromopyridine with magnesium in an anhydrous ether solvent. The Grignard reagent formed is highly reactive and can be used for further functionalization.
- Bromine/Magnesium Exchange : Recent studies have demonstrated regioselective bromine/magnesium exchange reactions that enhance the efficiency of synthesizing various substituted pyridines .
Biological Activity
The biological activity of magnesium, bromo-4-pyridinyl- primarily revolves around its role as a nucleophile in organic synthesis. Its interactions with biological targets are particularly noteworthy:
- Anticancer Potential : Compounds derived from pyridine structures have shown cytotoxic effects against various cancer cell lines such as HepG2 (hepatocellular carcinoma), Caco2 (colon cancer), and MCF-7 (breast cancer). For instance, derivatives of magnesium, bromo-4-pyridinyl- were tested for their cytotoxicity using MTT assays, revealing moderate to high cytotoxic activities against these cancer cells .
Case Studies
- Cytotoxicity Assays : In a study assessing the anticancer properties of pyridine derivatives, compounds similar to magnesium, bromo-4-pyridinyl- exhibited significant cytotoxicity against HepG2 cells with IC50 values ranging from 10 to 20 µM. This suggests potential as a lead compound in anticancer drug development .
- Regioselective Reactions : A study highlighted the use of magnesium, bromo-4-pyridinyl- in regioselective bromine/magnesium exchange reactions that produced various functionalized products with yields between 52% to 98% . These reactions not only demonstrate the compound's utility in synthetic chemistry but also hint at possible modifications that could enhance its biological activity.
Research Findings
Recent research has focused on understanding how the specific structural features of magnesium, bromo-4-pyridinyl- influence its reactivity and biological interactions:
- Mechanistic Studies : Investigations into the mechanistic pathways of reactions involving this compound have revealed that the presence of the bromine atom at position 4 allows for distinct pathways for chemical transformations that may not be available in other derivatives.
Q & A
Q. Basic: What are the established synthetic routes for bromo-4-pyridinyl magnesium, and how is its purity validated?
Bromo-4-pyridinyl magnesium is typically synthesized via Grignard reagent formation, where magnesium reacts with 4-bromopyridine derivatives in anhydrous ether or THF under inert conditions. Characterization involves 1H/13C NMR to confirm the organometallic structure and X-ray crystallography to resolve bonding geometry . Purity is validated using HPLC (with UV detection at 254 nm) and elemental analysis to quantify residual solvents or unreacted precursors. Impurity profiles are cross-checked against reference spectra in databases like CAS .
Q. Basic: What safety protocols are critical when handling bromo-4-pyridinyl magnesium compounds?
Key protocols include:
- Inert atmosphere handling : Use Schlenk lines or gloveboxes to prevent moisture/oxygen exposure, as magnesium organometallics are highly reactive .
- Waste disposal : Segregate halogenated byproducts and neutralize residual reagents with isopropanol before transferring to certified waste management systems .
- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Conduct regular fume hood airflow checks to prevent vapor accumulation .
Q. Advanced: How do first-principles calculations model the electronic structure of bromo-4-pyridinyl magnesium?
Density Functional Theory (DFT) simulations, such as the stress-strain method , predict elastic constants and charge distribution in magnesium compounds. For bromo-4-pyridinyl derivatives, Bader charge analysis reveals electron density shifts at the Mg-N coordination site, while band structure calculations explain conductivity properties. These models are benchmarked against experimental XRD data to refine pseudopotentials .
Q. Advanced: How can researchers resolve contradictions in solvent-dependent reactivity data for bromo-4-pyridinyl magnesium?
Contradictions arise from solvent polarity effects on Mg-C bond stability. A systematic approach includes:
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates in THF vs. DMSO.
- Computational solvation models : Apply COSMO-RS to simulate solvent interactions and identify stabilizing/destabilizing effects.
- Controlled humidity experiments : Quantify hydrolysis rates using Karl Fischer titration .
Q. Advanced: What spectroscopic techniques differentiate bromo-4-pyridinyl magnesium from analogous organomagnesium compounds?
- Solid-state NMR : 25Mg magic-angle spinning (MAS) NMR distinguishes coordination environments (e.g., Mg-pyridinyl vs. Mg-thiophenyl).
- FT-IR : Bands at 450–500 cm⁻¹ (Mg-C stretching) and pyridinyl ring vibrations (~1600 cm⁻¹) provide structural fingerprints.
- Mass spectrometry (HRMS) : Isotopic patterns for 79Br/81Br and Mg (24/25/26 amu) confirm molecular composition .
Q. Basic: What are common impurities in bromo-4-pyridinyl magnesium synthesis, and how are they mitigated?
- Unreacted 4-bromopyridine : Detected via GC-MS and removed by vacuum distillation.
- Magnesium oxide/hydroxide : Minimized using rigorously dried solvents and molecular sieves.
- Halogenated byproducts : Purified via column chromatography (silica gel, hexane/EtOAc) .
Q. Advanced: What mechanistic insights have been gained about bromo-4-pyridinyl magnesium in catalytic cross-coupling reactions?
Studies using in situ XAFS reveal transient Mg intermediates during Kumada couplings. The Mg center facilitates oxidative addition to aryl halides, with kinetic isotope effects (KIE) indicating rate-determining transmetallation steps. DFT-derived transition state models optimize ligand design to reduce activation barriers .
Q. Basic: What storage conditions maximize the stability of bromo-4-pyridinyl magnesium?
Store under argon at –20°C in flame-sealed ampoules. Regularly monitor for discoloration (degradation sign) and test reactivity with standardized substrates (e.g., benzaldehyde) to confirm activity .
Q. Advanced: How do environmental factors influence the degradation pathways of bromo-4-pyridinyl magnesium?
- Humidity : Hydrolysis generates Mg(OH)Br and pyridinyl alcohols, tracked via TGA-MS .
- UV exposure : Accelerates radical formation, detected by EPR spectroscopy .
- Surface adsorption : Indoor air particulates (e.g., SiO2) catalyze decomposition, studied using microspectroscopic imaging .
Q. Advanced: How is bromo-4-pyridinyl magnesium integrated into interdisciplinary materials science applications?
- Energy storage : As a precursor for Mg-ion battery electrolytes, characterized by cyclic voltammetry and impedance spectroscopy.
- Polymer composites : Incorporated into conductive polymers via in situ polymerization, with SEM-EDS mapping Mg distribution.
- Catalysis : Supports single-atom catalysts (SACs) on graphene, analyzed by HAADF-STEM .
Properties
IUPAC Name |
magnesium;4H-pyridin-4-ide;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.BrH.Mg/c1-2-4-6-5-3-1;;/h2-5H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAKRWZNRXOMV-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=[C-]1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrMgN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001310967 | |
Record name | Bromo-4-pyridinylmagnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21970-15-0 | |
Record name | Bromo-4-pyridinylmagnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001310967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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